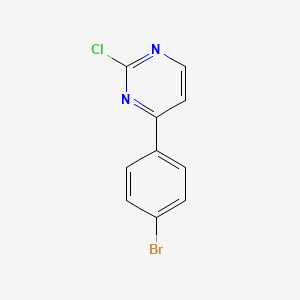

4-(4-Bromophenyl)-2-chloropyrimidine

Descripción general

Descripción

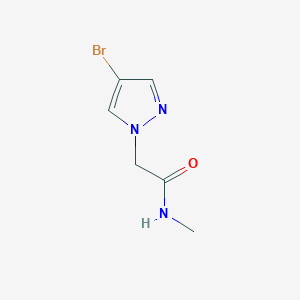

4-(4-Bromophenyl)-2-chloropyrimidine, also known as 4-BP-2-CP, is a pyrimidine derivative compound with potential applications in the field of medicinal chemistry. It has been studied for its ability to act as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of several drugs. The compound has also been studied for its ability to inhibit the growth of several cancer cell lines, including breast and lung cancer. 4-BP-2-CP has been investigated for its potential use in the treatment of various diseases, including cancer, and its use as an investigational drug in laboratory experiments.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

4-(4-Bromophenyl)-2-chloropyrimidine: derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). These derivatives show promising activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of AD . The inhibition of AChE can potentially reduce the symptoms of AD by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory.

Antimicrobial Applications

Compounds containing the 4-(4-Bromophenyl)-2-chloropyrimidine moiety have been tested for their antimicrobial action against various bacterial and fungal strains. These compounds have shown potential in developing novel antimicrobial agents to fight Gram-positive pathogens, particularly those associated with biofilm infections . This is crucial in the context of increasing antibiotic resistance.

Antioxidant Properties

Derivatives of 4-(4-Bromophenyl)-2-chloropyrimidine have been evaluated for their antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals. These compounds could be used to mitigate oxidative stress-related diseases .

Cancer Chemotherapy

The structure of 4-(4-Bromophenyl)-2-chloropyrimidine has been utilized in the synthesis of thiazol-2-amine derivatives, which are being studied for their effectiveness and selectivity as chemotherapeutic agents against cancer . The ability to target cancer cells while minimizing effects on healthy cells is a significant focus of modern cancer treatment research.

Drug Design and Development

The 4-(4-Bromophenyl)-2-chloropyrimidine scaffold is being used in drug design due to its potential to interact with various biological targets. Its derivatives are being explored for their interactions with enzymes and receptors, which is a fundamental step in the development of new drugs .

Material Science

While not directly related to 4-(4-Bromophenyl)-2-chloropyrimidine , bromophenyl compounds are used in material science for the synthesis of polymers and other materials with specific properties. These materials have applications in electronics, coatings, and other industrial fields .

Mecanismo De Acción

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target related to Leishmania, justified the better antileishmanial activity of a similar compound .

Mode of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have shown to affect the pathways related to leishmania and plasmodium .

Pharmacokinetics

A similar compound showed promising adme properties in a molecular docking study .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Action Environment

Similar compounds have been studied in various environments, including in vitro and in vivo settings .

Propiedades

IUPAC Name |

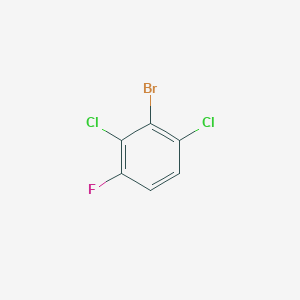

4-(4-bromophenyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYQVNMBOLJHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601291 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-chloropyrimidine | |

CAS RN |

932162-80-6 | |

| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)